molecular formula C24H18FN3O B6509432 3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901030-76-0

3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B6509432
CAS RN: 901030-76-0
M. Wt: 383.4 g/mol
InChI Key: UXHUWGUBUVYRAV-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It belongs to the class of quinolines, which are heterocyclic compounds with a two-ring structure containing a benzene ring fused with a pyridine moiety . Quinolines have versatile applications in the fields of industrial and synthetic organic chemistry and play a major role in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of quinolines is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require more specific information or computational analysis for accurate determination.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. While some information on the safety and hazards of quinoline derivatives can be found in databases like PubChem , the specific safety and hazards of “3-(4-ethoxyphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline” are not provided in the retrieved papers.

properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-2-29-19-11-8-16(9-12-19)23-21-15-26-22-13-10-17(25)14-20(22)24(21)28(27-23)18-6-4-3-5-7-18/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHUWGUBUVYRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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